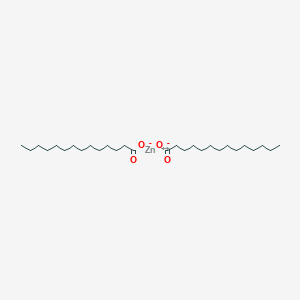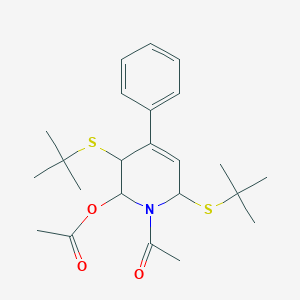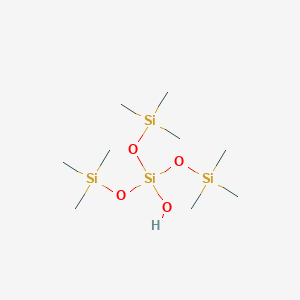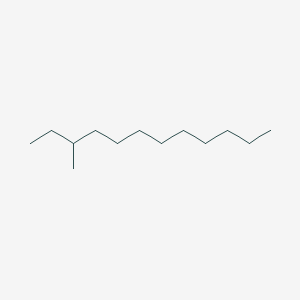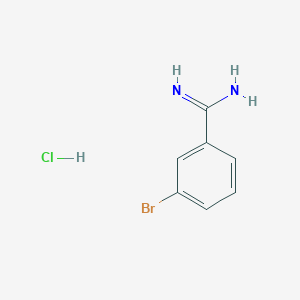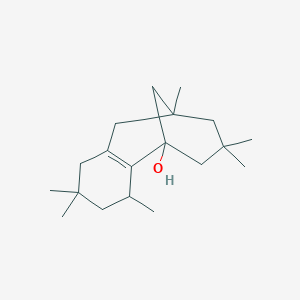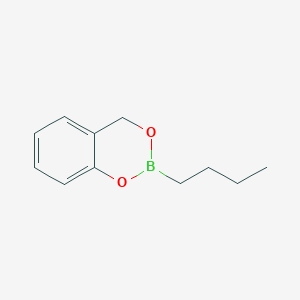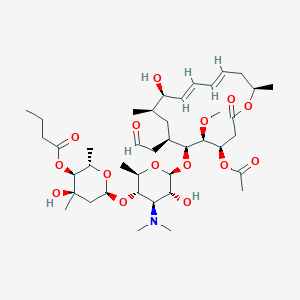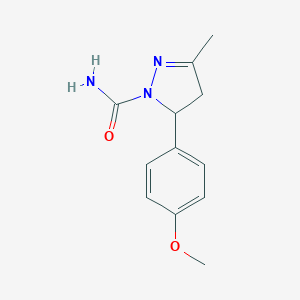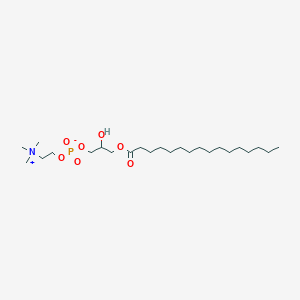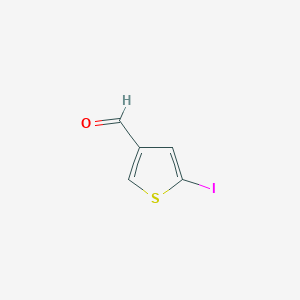![molecular formula C17H18N2O5 B101793 N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide CAS No. 19223-13-3](/img/structure/B101793.png)
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide, commonly known as NPPA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. NPPA belongs to the class of compounds known as amides and has a molecular formula of C20H20N2O5.
Wirkmechanismus
The exact mechanism of action of NPPA is not fully understood. However, studies have shown that NPPA inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. NPPA also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
NPPA has been shown to have several biochemical and physiological effects. Studies have shown that NPPA reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). NPPA also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the production of pro-inflammatory mediators. In addition, NPPA has been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPPA in lab experiments is its high specificity for COX-2 inhibition. This allows researchers to study the specific effects of COX-2 inhibition without affecting the activity of other enzymes. However, one of the limitations of using NPPA is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on NPPA. One area of research is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use as an anticancer agent in the treatment of various types of cancer. Further studies are needed to elucidate the exact mechanism of action of NPPA and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The synthesis of NPPA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product. NPPA has been extensively studied for its potential therapeutic applications in various disease conditions, including its use as an anti-inflammatory and anticancer agent. Further studies are needed to optimize the pharmacological properties of NPPA for therapeutic use.
Synthesemethoden
The synthesis of NPPA involves the reaction of 3-nitrophenol with 3-bromopropylamine hydrobromide to obtain 3-(3-nitrophenoxy)propylamine. The resulting compound is then reacted with phenylacetyl chloride to obtain NPPA. The synthesis of NPPA is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the final product.
Wissenschaftliche Forschungsanwendungen
NPPA has been extensively studied for its potential therapeutic applications in various disease conditions. One of the primary areas of research is its use as an anti-inflammatory agent. Studies have shown that NPPA inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases. NPPA has also been studied for its potential use as an anticancer agent. Studies have shown that NPPA induces cell death in cancer cells and inhibits tumor growth in animal models of cancer.
Eigenschaften
CAS-Nummer |
19223-13-3 |
|---|---|
Produktname |
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide |
Molekularformel |
C17H18N2O5 |
Molekulargewicht |
330.33 g/mol |
IUPAC-Name |
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-13(20)18-14-5-2-7-16(11-14)23-9-4-10-24-17-8-3-6-15(12-17)19(21)22/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,18,20) |
InChI-Schlüssel |
IJVJAFJGXBATBA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)[N+](=O)[O-] |
Andere CAS-Nummern |
19223-13-3 |
Synonyme |
N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



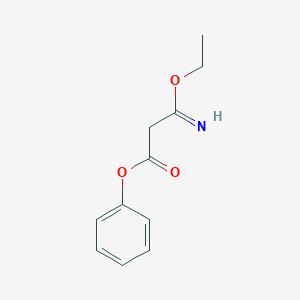
![1-Methyl-4-(3-methylsulfonyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B101712.png)
